molecular formula C22H19ClN2O5S B423228 5-{[(E)-2-(4-CHLOROBENZOYL)HYDRAZONO]METHYL}-2-METHOXYPHENYL 4-METHYL-1-BENZENESULFONATE

5-{[(E)-2-(4-CHLOROBENZOYL)HYDRAZONO]METHYL}-2-METHOXYPHENYL 4-METHYL-1-BENZENESULFONATE

Cat. No.: B423228
M. Wt: 458.9g/mol
InChI Key: AXYAHYYRKZZFRN-ZVHZXABRSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-{[(E)-2-(4-CHLOROBENZOYL)HYDRAZONO]METHYL}-2-METHOXYPHENYL 4-METHYL-1-BENZENESULFONATE is a complex organic compound characterized by its unique structure, which includes a chlorophenyl group, a methoxyphenyl group, and a methylbenzenesulfonate group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-{[(E)-2-(4-CHLOROBENZOYL)HYDRAZONO]METHYL}-2-METHOXYPHENYL 4-METHYL-1-BENZENESULFONATE typically involves multiple steps, starting with the preparation of the intermediate compounds. The key steps include:

    Formation of the hydrazone: This involves the reaction of 4-chlorobenzaldehyde with hydrazine hydrate to form 4-chlorobenzaldehyde hydrazone.

    Condensation reaction: The hydrazone is then reacted with 2-methoxybenzaldehyde under acidic conditions to form the desired hydrazinylidene intermediate.

    Sulfonation: The final step involves the reaction of the intermediate with 4-methylbenzenesulfonyl chloride in the presence of a base such as pyridine to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

5-{[(E)-2-(4-CHLOROBENZOYL)HYDRAZONO]METHYL}-2-METHOXYPHENYL 4-METHYL-1-BENZENESULFONATE can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the chlorophenyl group, where nucleophiles such as amines or thiols replace the chlorine atom.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced derivatives with hydrogen atoms replacing oxygen or nitrogen atoms.

    Substitution: Substituted derivatives with nucleophiles replacing the chlorine atom.

Scientific Research Applications

5-{[(E)-2-(4-CHLOROBENZOYL)HYDRAZONO]METHYL}-2-METHOXYPHENYL 4-METHYL-1-BENZENESULFONATE has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5-{[(E)-2-(4-CHLOROBENZOYL)HYDRAZONO]METHYL}-2-METHOXYPHENYL 4-METHYL-1-BENZENESULFONATE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting or modulating their activity. For example, it may act as an inhibitor of certain enzymes involved in metabolic pathways, leading to the disruption of cellular processes.

Comparison with Similar Compounds

Similar Compounds

    4-chlorophenylhydrazine: Shares the chlorophenyl group but lacks the methoxyphenyl and methylbenzenesulfonate groups.

    2-methoxybenzaldehyde: Contains the methoxyphenyl group but lacks the hydrazinylidene and sulfonate groups.

    4-methylbenzenesulfonyl chloride: Contains the methylbenzenesulfonate group but lacks the hydrazinylidene and chlorophenyl groups.

Uniqueness

5-{[(E)-2-(4-CHLOROBENZOYL)HYDRAZONO]METHYL}-2-METHOXYPHENYL 4-METHYL-1-BENZENESULFONATE is unique due to its combination of functional groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C22H19ClN2O5S

Molecular Weight

458.9g/mol

IUPAC Name

[5-[(E)-[(4-chlorobenzoyl)hydrazinylidene]methyl]-2-methoxyphenyl] 4-methylbenzenesulfonate

InChI

InChI=1S/C22H19ClN2O5S/c1-15-3-10-19(11-4-15)31(27,28)30-21-13-16(5-12-20(21)29-2)14-24-25-22(26)17-6-8-18(23)9-7-17/h3-14H,1-2H3,(H,25,26)/b24-14+

InChI Key

AXYAHYYRKZZFRN-ZVHZXABRSA-N

SMILES

CC1=CC=C(C=C1)S(=O)(=O)OC2=C(C=CC(=C2)C=NNC(=O)C3=CC=C(C=C3)Cl)OC

Isomeric SMILES

CC1=CC=C(C=C1)S(=O)(=O)OC2=C(C=CC(=C2)/C=N/NC(=O)C3=CC=C(C=C3)Cl)OC

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)OC2=C(C=CC(=C2)C=NNC(=O)C3=CC=C(C=C3)Cl)OC

Origin of Product

United States

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